molecular formula C21H20N6O3 B3720088 N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE

Cat. No.: B3720088
M. Wt: 404.4 g/mol
InChI Key: PGCABADNOGLOMS-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and amino groups, a methylene bridge, and a nitrobenzamide moiety. Its chemical properties and reactivity make it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of acetylacetone with guanidine to form 2-amino-4,6-dimethylpyrimidine . This intermediate is then reacted with 4-methylaniline under specific conditions to introduce the amino group. The final step involves the condensation of this intermediate with 4-nitrobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and biological activities.

Properties

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-13-4-8-17(9-5-13)24-21(26-20-22-14(2)12-15(3)23-20)25-19(28)16-6-10-18(11-7-16)27(29)30/h4-12H,1-3H3,(H2,22,23,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCABADNOGLOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE
Reactant of Route 2
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE
Reactant of Route 3
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE
Reactant of Route 4
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE
Reactant of Route 5
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE
Reactant of Route 6
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE

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